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Compound of Interest

Compound Name: Cl-1020

Cat. No.: B026640

This technical support center provides guidance and answers to frequently asked questions for
researchers, scientists, and drug development professionals working with or investigating the
antibody-oligonucleotide conjugate (AOC) 1020, also known as delpacibart braxlosiran (del-
brax).

Frequently Asked Questions (FAQSs)

Q1: What is AOC 1020 and what is its primary application?

AOC 1020 is an investigational antibody-oligonucleotide conjugate designed to treat
Facioscapulohumeral Muscular Dystrophy (FSHD). It is not a standard laboratory reagent but a
complex therapeutic candidate currently undergoing clinical trials. Its purpose is to address the
underlying genetic cause of FSHD.

Q2: We are observing what appears to be instability or precipitation of our compound in
solution. Are there known issues with AOC 1020 stability?

There is no publicly available information to suggest that AOC 1020 has inherent instability
issues such as precipitation or degradation in standard buffers. Information from Avidity
Biosciences indicates that AOC 1020 was observed to be stable in plasma with no evidence of
degradation in non-human primate studies. As AOC 1020 is a clinical-stage therapeutic,
specific formulation and handling protocols are proprietary. Any perceived instability should be
discussed directly with the manufacturer or supplier under the appropriate agreements.
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Q3: What is the mechanism of action for AOC 1020?

AOC 1020 is designed to target and silence the expression of the DUX4 (Double Homeobox 4)
gene, which is aberrantly expressed in the muscle cells of individuals with FSHD and is
considered the root cause of the disease.

The therapeutic consists of two key components:

e A monoclonal antibody that targets the human transferrin receptor 1 (TfR1), which is highly
expressed on muscle cells.

o A small interfering RNA (siRNA) molecule conjugated to the antibody, which is designed to
specifically target and lead to the degradation of DUX4 messenger RNA (MRNA).

By binding to TfR1, the antibody facilitates the delivery of the siRNA into the muscle cells,
where it can then act on the DUX4 mRNA to reduce the production of the toxic DUX4 protein.

Troubleshooting and Experimental Guidance
Understanding Efficacy and Safety from Clinical Data

For researchers designing experiments or interpreting data, understanding the established
clinical profile of AOC 1020 is crucial. The Phase 1/2 FORTITUDE trial provides the primary
source of this data.

Q4: What are the key quantitative outcomes from the FORTITUDE trial for AOC 10207

The initial data from the FORTITUDE trial demonstrated target engagement and favorable
safety trends. Key quantitative results from the 2 mg/kg dose cohort after four months are
summarized below.

Table 1: Summary of Key Quantitative Outcomes from the FORTITUDE Trial (2 mg/kg Cohort)
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Metric Result Citation(s)

Target Engagement

Mean Reduction in DUX4

Regulated Genes

>50%

Participants with >20%

o All treated participants
Reduction in DUX4 Genes

Biomarker Reduction

Mean Reduction in Circulating
_ >25%
Biomarker

Mean Reduction in Creatine
_ >25%
Kinase

Safety and Tolerability

Serious Adverse Events or
_ . . None reported
Discontinuations

Nature of Adverse Events All were mild or moderate

Q5: What functional improvements have been observed with AOC 1020 treatment?

While the initial phases of the FORTITUDE trial were not statistically powered to assess
functional benefits, positive trends were observed in patients treated with AOC 1020 compared
to placebo.

Table 2: Observed Functional and Clinical Trends
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Outcome Measure Observed Trend Citation(s)

Increased strength in upper
Muscle Strength )
and lower limb muscles

Improvement in reachable
workspace (RWS)

Muscle Function

Patient-Reported Outcomes Trends of improvement

Clinician-Reported Outcomes Trends of improvement

Experimental Protocols and Visualizations
Clinical Trial Protocol: FORTITUDE Study Design

The following is a simplified overview of the FORTITUDE trial, which serves as the primary
experimental protocol for evaluating AOC 1020 in humans.

Protocol: Phase 1/2 FORTITUDE Trial (NCT05747924)

o Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
single and multiple ascending doses of AOC 1020 in adults with FSHD.

o Design: Arandomized, double-blind, placebo-controlled, multi-part study.

o Participants: Approximately 39-72 adults (aged 18-65) with a genetic diagnosis of FSHD1 or
FSHD2.

e Administration: Intravenous (V) administration.
e Primary Outcome: Safety and tolerability of AOC 1020.

o Exploratory Measures: Assessment of pharmacodynamics through biomarkers (e.g., DUX4
regulated genes), muscle function and strength, and muscle composition via MRI.

Visualizations: Pathways and Workflows

To aid in the conceptual understanding of AOC 1020, the following diagrams illustrate its
mechanism of action and the clinical trial workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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